molecular formula C16H18N4O7S2 B2706489 Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-95-6

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2706489
CAS No.: 391874-95-6
M. Wt: 442.46
InChI Key: WJNCHFJMPHIIBY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a structurally complex small molecule featuring a 1,3,4-thiadiazole core substituted with two key functional groups:

  • A 4,5-dimethoxy-2-nitrobenzamido moiety at position 5 of the thiadiazole ring.
  • A thioether-linked propanoate ester at position 2, which may enhance lipophilicity and metabolic stability compared to simpler thiol derivatives.

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their antimicrobial, antifungal, and anticancer activities due to their ability to disrupt enzymatic pathways or membrane integrity in pathogens .

Properties

IUPAC Name

ethyl 2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S2/c1-5-27-14(22)8(2)28-16-19-18-15(29-16)17-13(21)9-6-11(25-3)12(26-4)7-10(9)20(23)24/h6-8H,5H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCHFJMPHIIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multi-step organic synthesis. The general approach includes:

  • Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole core. Common reagents used include thiosemicarbazide and carbon disulfide under acidic or basic conditions.

  • Amidation Reaction: : The thiadiazole intermediate is further reacted with 4,5-dimethoxy-2-nitrobenzoic acid to form the benzamido derivative. This step typically requires coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an inert atmosphere.

  • Esterification: : The final step involves the esterification of the resulting product with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis machines are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo oxidation reactions, particularly at the nitro group.

  • Reduction: : The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: : Hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.

  • Substitution: : Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol solvents.

Major Products Formed

Depending on the reaction type, the major products can include nitro-reduced amines, oxidized carboxylic acids, or ester-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, as promising anticancer agents. The compound was synthesized and evaluated for its cytotoxic effects against several cancer cell lines.

  • Mechanism of Action : The compound acts by inhibiting key enzymes involved in cancer cell proliferation. Molecular docking studies indicated that it binds effectively to dihydrofolate reductase (DHFR), a target for many anticancer drugs .
  • In Vitro Studies : In vitro evaluations showed significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various pathogens.

  • Research Findings : A study demonstrated that derivatives of thiadiazole compounds showed effective antibacterial activity against multidrug-resistant strains. This compound was included in these evaluations and displayed promising results .

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features:

  • The presence of the thiadiazole ring enhances biological activity.
  • The 4,5-dimethoxy substituents contribute to the lipophilicity and overall stability of the compound.

Mechanism of Action

Molecular Targets and Pathways Involved

The biological effects of Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are attributed to its interaction with specific molecular targets. It can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Its anticancer properties may involve the disruption of cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, physical properties, and bioactivity.

Table 1: Structural and Physical Comparison

Compound Name Substituents (Position 5) Thio-Linked Group (Position 2) Melting Point (°C) Yield (%) Key References
This compound (Target) 4,5-dimethoxy-2-nitrobenzamido Ethyl propanoate Not reported Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl 2-(5-isopropyl-2-methylphenoxy) 132–134 74
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio 2-(2-isopropyl-5-methylphenoxy) 168–170 78
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate Benzo[d][1,3]dioxole-5-carboxamido Ethyl propanoate Not reported Not reported
N-(5-((3-Chlorobenzamido)-1,3,4-thiadiazol-2-yl)-tetrahydro-2H-pyran derivative (4l) 3-Chlorobenzamido Tetrahydro-2H-pyran 178–180 78.5

Key Observations:

Substituent Effects on Physical Properties :

  • The nitro group in the target compound likely increases polarity compared to analogs with halogens (e.g., 5e, 4l) or alkyl groups (e.g., 5g). However, the absence of reported melting points or yields for the target compound limits direct comparison .
  • Compounds with bulky aromatic substituents (e.g., 4l) exhibit higher melting points (178–180°C), suggesting stronger intermolecular interactions compared to alkylthio derivatives (e.g., 5g: 168–170°C) .

Bioactivity Trends: Antifungal Activity: Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) often show enhanced activity against Candida species. For example, compounds in inhibited ergosterol biosynthesis (a fungal-specific pathway) with IC₅₀ values in the micromolar range . The target compound’s nitro group may similarly enhance target binding but requires experimental validation. Role of the Thioether Linker: The ethyl propanoate group in the target compound and its benzo[d][1,3]dioxole analog () may improve pharmacokinetic properties (e.g., oral bioavailability) compared to non-esterified thiols .

Structural Uniqueness :

  • The 4,5-dimethoxy-2-nitrobenzamido group distinguishes the target compound from analogs like 4l (3-chlorobenzamido) and 5e (4-chlorobenzyl). The methoxy groups could modulate solubility, while the nitro group may confer redox activity or enhance interactions with nitroreductase enzymes in pathogens .

Biological Activity

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Compounds

Thiadiazole derivatives have been extensively studied due to their significant biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The presence of the thiadiazole ring enhances lipophilicity and facilitates interactions with biological targets such as proteins and nucleic acids . this compound is a derivative that combines these beneficial characteristics with additional functional groups that may enhance its biological efficacy.

Table 1: Biological Activities of Thiadiazole Derivatives

Activity TypeExample SubstancesObserved Effects
AntibacterialVarious thiadiazolesInhibition of bacterial growth in vitro
AntifungalThiadiazole derivativesEffective against fungal strains
Antitumor1,3,4-thiadiazolesInduction of apoptosis in cancer cell lines
Anti-inflammatorySelected thiadiazolesReduction in inflammatory markers in animal models

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies have shown that thiadiazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes involved in inflammation .
  • Receptor Interaction : The compound can interact with various receptors in the body, potentially modulating signaling pathways related to pain and inflammation. Molecular docking studies suggest that the compound forms hydrogen bonds with target proteins .
  • Cell Membrane Permeability : The lipophilic nature of the thiadiazole ring enhances the compound's ability to cross cellular membranes, allowing it to exert effects within cells effectively .

Case Study: Antitumor Activity

A study investigating the antitumor properties of similar thiadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with the thiadiazole moiety showed IC50 values in the low micromolar range against breast and colon cancer cells . The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

  • Antimicrobial Properties : In vitro studies have indicated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Anti-inflammatory Effects : Research has shown that the compound reduces pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

ActivityMethodologyResults
AntibacterialMIC testingEffective against multiple bacterial strains
AntitumorCytotoxicity assaysSignificant reduction in cancer cell viability
Anti-inflammatoryCytokine assaysDecreased levels of IL-6 and TNF-alpha

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